But-3-enyloxy-tert-butyl-dimethyl-silane

Description

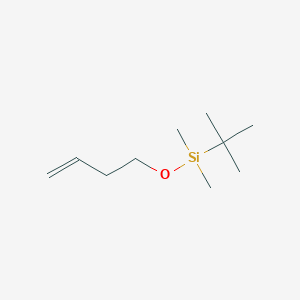

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

but-3-enoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h7H,1,8-9H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEJDOVXJLMAJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434015 | |

| Record name | (but-3-enyloxy)(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108794-10-1 | |

| Record name | (but-3-enyloxy)(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for But 3 Enyloxy Tert Butyl Dimethyl Silane and Analogues

Direct Silylation Approaches

Direct silylation methods involve the introduction of the silyl (B83357) group onto a pre-existing alcohol, in this case, But-3-en-1-ol. These approaches are often the most straightforward routes to the target compound.

Synthesis from But-3-en-1-ol and Silylating Agents (e.g., Tert-Butyldimethylsilyl Chloride)

The most common and direct method for preparing But-3-enyloxy-tert-butyl-dimethyl-silane is the reaction of But-3-en-1-ol with a suitable silylating agent, typically tert-butyldimethylsilyl chloride (TBSCl). wikipedia.org This reaction is a nucleophilic substitution where the oxygen atom of the alcohol attacks the silicon atom of the silyl chloride, displacing the chloride ion. The process is generally carried out in the presence of a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. wikipedia.org

Common bases used for this purpose include imidazole (B134444), triethylamine, or 2,6-lutidine in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The choice of base and solvent can influence the reaction rate and yield. The bulky tert-butyl group on the silicon atom makes the resulting silyl ether more stable to hydrolysis compared to smaller silyl ethers like trimethylsilyl (B98337) (TMS) ethers. wikipedia.org

Table 1: Typical Reagents and Conditions for Direct Silylation of But-3-en-1-ol

| Silylating Agent | Base | Solvent | Typical Conditions |

| tert-Butyldimethylsilyl Chloride (TBSCl) | Imidazole | Dimethylformamide (DMF) | Room Temperature |

| tert-Butyldimethylsilyl Chloride (TBSCl) | Triethylamine (Et3N) | Dichloromethane (DCM) | 0 °C to Room Temperature |

| tert-Butyldimethylsilyl Triflate (TBSOTf) | 2,6-Lutidine | Dichloromethane (DCM) | Low Temperature (-78 °C) |

tert-Butyldimethylsilyl triflate (TBSOTf) is a more reactive silylating agent that can be used for sterically hindered alcohols or when faster reaction times are required. wikipedia.org

Stereoselective Enolsilane Formation

While this compound is a silyl ether and not a silyl enol ether, the principles of stereoselective silylation are relevant for the synthesis of chiral analogues. wikipedia.org The development of chiral catalysts for the enantioselective protection of alcohols has become a significant area of research. nih.gov These methods allow for the differentiation between enantiotopic hydroxyl groups or the kinetic resolution of racemic alcohols, producing chiral silyl ethers with high enantiomeric purity. nih.gov

For instance, small molecule catalysts derived from amino acids have been shown to effectively catalyze the enantioselective silylation of secondary alcohols with high yields and enantiomeric ratios. nih.gov More recently, organocatalytic asymmetric methods have been developed for the synthesis of Si-stereogenic silyl ethers. acs.org These reactions can proceed through a desymmetrizing process, creating chiral silane (B1218182) products from achiral starting materials. acs.org Such strategies could be adapted to synthesize chiral analogues of this compound from prochiral or racemic precursors.

Functionalized Allylic Iodide Routes

The synthesis of allylic ethers can also be achieved through routes involving functionalized allylic halides, such as iodides. One approach involves the palladium-catalyzed cross-coupling of an organozinc reagent with an allylic halide. nih.gov While this specific example focuses on forming allylbenzenes, the methodology can be adapted for the formation of allylic ethers. nih.gov For example, a silyloxide nucleophile could potentially be coupled with a suitable allylic iodide.

Furthermore, iodine-mediated reactions provide an alternative to expensive and toxic transition metals. researchgate.net Methods have been developed for the deprotective oxidation of allylic ethers to α,β-unsaturated ketones using iodine, but related transformations could potentially be reversed or adapted for ether synthesis. researchgate.net The reaction of aryl iodides with zinc powder to form arylzinc compounds, which are then coupled with allylic halides, demonstrates a one-pot conversion from an iodide to a functionalized allyl compound. nih.gov

Advanced Olefin Functionalization for Precursor Synthesis

Instead of starting with But-3-en-1-ol, advanced synthetic methods can be employed to construct the butenol (B1619263) precursor itself. These routes offer greater flexibility in introducing structural complexity and substitution patterns.

Cross-Metathesis with Hydride Reduction

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. Cross-metathesis can be used to construct the carbon skeleton of the desired homoallylic alcohol precursor. For instance, a simpler alkene could be reacted with a functionalized olefin partner using a ruthenium or molybdenum-based catalyst. Recently, efficient catalytic cross-metathesis reactions that produce Z-disubstituted allylic silyl or benzyl (B1604629) ethers have been reported. mit.edu

Following the formation of an unsaturated ester or aldehyde via cross-metathesis, a subsequent hydride reduction step is required to furnish the primary alcohol. A variety of reducing agents can accomplish this transformation. For example, unsaturated cyclic ethers can be selectively reduced to allylic or homoallylic alcohols using catalytic amounts of B(C₆F₅)₃ in the presence of an alkylsilane. rsc.org This combination of cross-metathesis to build the carbon backbone followed by a selective reduction provides a versatile route to highly functionalized precursors for silylation.

Wittig Reaction Approaches for Alkene Formation

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds and phosphonium (B103445) ylides. numberanalytics.comlumenlearning.com This reaction is widely used due to its reliability and the high degree of control over the location of the newly formed double bond. lumenlearning.com To synthesize the But-3-en-1-ol precursor, a Wittig reaction could be performed between a phosphorus ylide and an aldehyde containing a protected hydroxyl group. For example, the reaction of methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) with 3-(benzyloxy)propanal (B121202) would yield the benzyl-protected but-3-en-1-ol, which can then be deprotected and silylated.

The stereochemical outcome of the Wittig reaction can often be controlled. wikipedia.org Unstabilized ylides generally lead to (Z)-alkenes, while stabilized ylides (containing electron-withdrawing groups) favor the formation of (E)-alkenes. libretexts.org For cases where the (E)-alkene is desired from an unstabilized ylide, the Schlosser modification can be employed. libretexts.org This tunability makes the Wittig reaction a highly adaptable method for preparing a wide range of alkene-containing precursors for subsequent silylation. umass.edu

Table 2: Wittig Reaction Summary for Alkene Formation

| Ylide Type | Carbonyl Substrate | Expected Stereoselectivity | Notes |

| Unstabilized (e.g., R=alkyl) | Aldehyde | Z-alkene | Reaction is under kinetic control. wikipedia.org |

| Stabilized (e.g., R=ester, ketone) | Aldehyde | E-alkene | Reaction is under thermodynamic control. wikipedia.org |

| Semi-stabilized (e.g., R=aryl) | Aldehyde | Poor (E/Z mixture) | Selectivity is often low. wikipedia.org |

| Unstabilized (Schlosser Modification) | Aldehyde | E-alkene | Involves deprotonation/reprotonation of the betaine (B1666868) intermediate at low temperature. libretexts.org |

Protecting Group Strategies and Their Implementation

The synthesis of this compound is a prime example of a protecting group strategy, where the reactive hydroxyl group of but-3-en-1-ol is temporarily masked. This protection is crucial in multi-step syntheses to prevent the alcohol from undergoing unwanted reactions, such as acting as a nucleophile or a proton source, while other parts of a molecule are being manipulated. organic-chemistry.org The tert-butyldimethylsilyl (TBDMS) group is a popular choice for protecting alcohols due to its ease of introduction, stability under a range of conditions, and selective removal. chemicalbook.comreddit.com

The most common method for the synthesis of TBDMS ethers like this compound is the Corey protocol. This procedure involves reacting the alcohol, in this case, but-3-en-1-ol, with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole, in a polar aprotic solvent like dimethylformamide (DMF). chemicalbook.comreddit.com The reaction generally proceeds in high yield under mild conditions. chemicalbook.com The imidazole acts as a base to deprotonate the alcohol and also as a catalyst. nih.gov

The implementation of this protecting group strategy is particularly insightful when considering molecules with multiple hydroxyl groups, such as diols containing both allylic and homoallylic alcohols. In these cases, selective protection of one alcohol over the other is often necessary. Research into the selective silylation of unsaturated 1,5-diols reveals that the allylic alcohol can be preferentially protected over the homoallylic alcohol. This selectivity is attributed to the subtle differences in the steric environment around the two hydroxyl groups. nih.gov

Detailed studies on the selective silylation of diols containing both allylic and homoallylic alcohols have provided valuable data on the implementation of protecting group strategies. The following tables summarize key findings from these studies, which can be extrapolated to understand the protection of homoallylic alcohols like but-3-en-1-ol.

Table 1: Selective Silylation of an Allylic/Homoallylic Diol

This table illustrates the impact of the silylating agent on the chemoselectivity of the protection reaction for a diol with both an allylic and a homoallylic alcohol.

| Silylating Agent | Ratio of Allylic to Homoallylic Silylation | Combined Yield |

| TBS-Cl | 90:10 | 75% |

| TES-Cl | >95:5 | 81% |

| TIPS-Cl | >95:5 | 85% |

| Reaction Conditions: Silyl chloride (1.1 equiv), imidazole, cat. DMAP, 1:1 CH₂Cl₂-DMF, -78 °C. Data sourced from studies on unsaturated 1,5-diols. nih.gov |

The data indicates that while TBDMS-Cl (often abbreviated as TBS-Cl) provides good selectivity, bulkier silylating agents like triethylsilyl chloride (TES-Cl) and triisopropylsilyl chloride (TIPS-Cl) can offer even higher selectivity for the allylic position. nih.gov

Table 2: Effect of Reaction Conditions on Selective Silylation of an Allylic/Homoallylic Diol with TES-Cl

This table demonstrates how temperature and additives can influence the outcome of the selective protection of an allylic alcohol in the presence of a homoallylic alcohol using triethylsilyl chloride (TES-Cl).

| Entry | Conditions | Ratio of Allylic to Homoallylic Silylation | Yield |

| 1 | TES-Cl, Imidazole, CH₂Cl₂, 0 °C to rt | 85:15 | 70% |

| 2 | TES-Cl, Imidazole, DMAP (cat.), CH₂Cl₂, 0 °C to rt | 85:15 | 78% |

| 3 | TES-Cl, Imidazole, DMAP (cat.), DMF, -40 °C to 0 °C | 90:10 | 80% |

| 4 | TES-Cl, Imidazole, DMAP (cat.), 1:1 CH₂Cl₂-DMF, -78 °C | >95:5 | 81% |

| Data derived from research on the selective protection of unsaturated 1,5-diols. nih.govuobaghdad.edu.iq |

These findings highlight that optimal selectivity for the allylic alcohol is achieved at low temperatures. nih.gov The choice of solvent and the use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can also play a role in optimizing the reaction conditions. nih.gov While these examples focus on selective protection in diols, the underlying principles guide the straightforward, non-selective protection of a single homoallylic alcohol like but-3-en-1-ol to form this compound. For the synthesis of the title compound, where no competing hydroxyl group is present, the standard Corey protocol is highly effective. chemicalbook.com

The stability of the TBDMS ether is a critical aspect of its function as a protecting group. This compound is stable to a wide range of reagents and conditions, including many oxidizing and reducing agents, as well as organometallic reagents. youtube.com However, the silyl ether can be readily cleaved to regenerate the alcohol when desired. Common deprotection methods include treatment with fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF), or under acidic conditions, for instance, with acetic acid in water. chemicalbook.com The choice of deprotection reagent allows for selective removal of the TBDMS group in the presence of other protecting groups, a strategy known as orthogonal protection.

Reactivity and Transformations of But 3 Enyloxy Tert Butyl Dimethyl Silane

Catalytic Transformations

Sequential Hydroformylation/Aldol (B89426) Reactions

A powerful strategy for the synthesis of complex cyclic architectures from acyclic precursors involves a one-pot sequential reaction cascade. In the context of But-3-enyloxy-tert-butyl-dimethyl-silane, a sequential enolboration/hydroformylation/aldol addition reaction can be envisioned for the construction of functionalized carbocyclic systems. While direct experimental data for this specific substrate is not extensively detailed in the literature, the work of Keränen on a closely related substrate, t-butyl-(1-ethylidene-2,2-dimethyl-but-3-enyloxy)-dimethylsilane, provides a strong precedent for this transformation.

The general approach involves the initial formation of a boron enolate from a ketone precursor, which is then subjected to a rhodium-catalyzed hydroformylation of the terminal alkene. The resulting aldehyde intermediate can then undergo an intramolecular aldol addition with the enolate, leading to the formation of a cyclic product. For this compound, a prior conversion to a ketone would be necessary to generate the required enolate for the cascade.

Table 1: Hypothetical Sequential Hydroformylation/Aldol Reaction of a this compound Derivative

| Entry | Substrate | Catalyst | Reaction Conditions | Product | Yield (%) |

| 1 | 6-(tert-Butyldimethylsilyloxy)hex-1-en-3-one | [Rh(CO)₂acac]/PPh₃ | 1. (c-Hex)₂BCl, Et₃N, CH₂Cl₂ 2. 40 bar H₂/CO (1:1), 60°C | 2-(tert-Butyldimethylsilyloxymethyl)-3-hydroxycyclohexanone | Not Reported |

This methodology highlights the potential for creating highly functionalized carbocyclic structures from simple acyclic starting materials in a single, atom-economical process.

Metal-Catalyzed Olefin Isomerization

The terminal double bond in this compound is susceptible to isomerization catalyzed by various transition metals. This process can relocate the double bond to an internal position, leading to the formation of thermodynamically more stable isomers, such as enol ethers.

Recent advancements in catalysis have demonstrated the efficacy of earth-abundant metals, such as cobalt, in promoting olefin isomerization. Cobalt pincer complexes, in particular, have emerged as powerful catalysts for the isomerization of allyl ethers. nih.govnih.govacs.orgchemrxiv.org These reactions are proposed to proceed through a π-allyl mechanism.

The catalytic cycle is initiated by the coordination of the cobalt complex to the double bond of the allyl ether. This is followed by the formation of a π-allyl cobalt intermediate. Subsequent steps involving hydride transfer and ligand rearrangement ultimately lead to the release of the isomerized product, the corresponding enol ether. The stereoselectivity of the reaction (E/Z) can often be controlled by the specific cobalt pincer complex employed. nih.govacs.org While this specific transformation has not been reported for this compound, the general reactivity of cobalt pincer complexes with allyl ethers suggests it would be a viable substrate. researchgate.net

Palladium catalysts are well-known to facilitate the "chain-running" or long-distance isomerization of olefins. nih.govrsc.org In the case of silylated allylic alcohols and ethers like this compound, this transformation is particularly valuable as it leads to the formation of silyl (B83357) enol ethers, which are important synthetic intermediates. nih.gov

The reaction is typically catalyzed by a palladium complex, often in the presence of a cocatalyst or promoter. The mechanism involves a series of migratory insertions of the palladium hydride into the olefin and subsequent β-hydride eliminations, effectively "walking" the double bond along the carbon chain until the thermodynamically most stable position is reached. For this compound, this would result in the formation of the corresponding silyl enol ether of butanal.

Table 2: Representative Palladium-Catalyzed Isomerization of an Allyl Silyl Ether

| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Allyloxy-tert-butyl-dimethyl-silane | [Pd(dmphen)MeCl]/NaBArF₄ | CH₂Cl₂ | 25 | 24 | (Z)-1-(tert-Butyldimethylsilyloxy)prop-1-ene | 86 |

dmphen = 2,9-dimethylphenanthroline; BArF₄ = tetrakis[3,5-bis(trifluoromethyl)phenyl]borate. Data adapted from a similar substrate. nih.gov

Ruthenium complexes, particularly those containing hydride ligands, are also effective catalysts for the isomerization of terminal olefins. researchgate.net The mechanism is generally believed to proceed via a metal hydride addition-elimination pathway.

The active ruthenium hydride species adds across the double bond of this compound to form a ruthenium-alkyl intermediate. A subsequent β-hydride elimination can then occur from an adjacent carbon, leading to the formation of an internal olefin and regenerating the ruthenium hydride catalyst. This process can be highly efficient and selective for the formation of the thermodynamically favored internal enol ether.

Palladium-Catalyzed Cascade Cross-Coupling and Cyclizations

The presence of both a double bond and a silyl ether in this compound opens up possibilities for elegant palladium-catalyzed cascade reactions that can rapidly build molecular complexity. vu.nlmdpi.comnih.govnih.govresearchgate.net These reactions often involve an initial cross-coupling event followed by one or more intramolecular cyclization steps.

For such a cascade to be initiated with this compound, the molecule would typically require prior functionalization, for example, by introducing a leaving group (e.g., a halide or triflate) or by converting the silyl ether to a more reactive species. For instance, if the terminal carbon of the butenyl group were halogenated, a palladium-catalyzed intramolecular Heck-type reaction could lead to the formation of a cyclic ether. Alternatively, conversion of the silyl ether to a vinyl silane (B1218182) via isomerization could set the stage for a Hiyama-Denmark cross-coupling, which could be integrated into a cascade sequence. organic-chemistry.org

A hypothetical cascade could involve the coupling of a modified this compound (e.g., containing a bromoalkyne tether) with another molecule, followed by an intramolecular cyclization onto the butenyl moiety. Such strategies are powerful tools in the synthesis of complex heterocyclic and carbocyclic frameworks.

Copper(I)-N-Heterocyclic Carbene (NHC)-Catalyzed Allylic Oxidations

Copper(I)-N-heterocyclic carbene (NHC) complexes are effective catalysts for the allylic oxidation of olefins. researchgate.net In the context of this compound, this reaction would introduce functionality at the allylic position (C-2). The reaction typically proceeds via a radical mechanism, often utilizing a peroxide co-oxidant.

The generally accepted mechanism involves the formation of a copper(I)-NHC active species which reacts with the peroxide to generate a reactive copper-oxo or copper-peroxy species. This intermediate then abstracts a hydrogen atom from the allylic position of the this compound, forming an allyl radical. Subsequent trapping of this radical by a copper(II) species and reductive elimination or reaction with another equivalent of the oxidant would yield the oxidized product.

The regioselectivity of this oxidation is a key consideration. While oxidation at the C-2 position is expected, the potential for rearrangement of the allyl radical could lead to the formation of other isomers. The specific NHC ligand and reaction conditions can influence this selectivity.

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Expected Major Product |

| Cu(I)Cl / IPr | Di-tert-butyl peroxide | Benzene | 80 | 1-(tert-Butyldimethylsilyloxy)but-3-en-2-one |

| Cu(I)Br / SIMes | tert-Butyl hydroperoxide | Acetonitrile | 60 | 1-(tert-Butyldimethylsilyloxy)but-3-en-2-ol |

IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene SIMes = 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene

Silver Tetrafluoroborate Promoted Cyclizations

Silver tetrafluoroborate (AgBF₄) is a Lewis acid known to promote the cyclization of unsaturated silyl ethers. rsc.orgnih.gov For this compound, treatment with AgBF₄ could induce an intramolecular cyclization to form a substituted tetrahydrofuran (B95107) derivative.

The reaction is thought to proceed through the coordination of the silver(I) ion to the alkene, which activates it towards nucleophilic attack by the silyloxy group. This intramolecular attack would lead to the formation of a five-membered ring, specifically a substituted tetrahydrofuran. The subsequent fate of the silyl group can vary depending on the reaction conditions and workup, potentially leading to the desilylated alcohol or a fluorinated derivative if the tetrafluoroborate anion acts as a nucleophile.

This type of cyclization is valuable for the stereoselective synthesis of substituted tetrahydrofurans, which are common motifs in natural products. nih.govmdpi.com

| Reagent | Solvent | Temperature (°C) | Expected Product |

| AgBF₄ | Dichloromethane (B109758) | 0 to rt | 2-((tert-Butyldimethylsilyloxy)methyl)tetrahydrofuran |

| AgBF₄ | Acetonitrile | rt | 2-(Hydroxymethyl)tetrahydrofuran |

Radical-Mediated Processes

Intramolecular Radical Cyclizations (e.g., 6-endo cyclization to 2-silatetrahydropyrans)

Intramolecular radical cyclizations offer a powerful method for the construction of cyclic systems. In the case of this compound, a 6-endo cyclization would lead to the formation of a 2-silatetrahydropyran ring system. This transformation would involve the generation of a radical at a position that allows for attack onto the double bond.

While 5-exo cyclizations are generally favored according to Baldwin's rules, 6-endo cyclizations can be achieved under certain conditions, particularly with radical-stabilizing groups or specific reaction setups. nih.govmdpi.com For this compound, generation of a radical on the silicon atom or the adjacent carbon could potentially initiate such a cyclization. However, the formation of a six-membered ring through this pathway is generally less common than five-membered ring formation.

| Radical Initiator | Reagent | Solvent | Temperature (°C) | Expected Product |

| AIBN | Tributyltin hydride | Toluene (B28343) | 80-110 | 4-Methyl-2,2-di-tert-butyl-1-oxa-2-silacyclohexane |

| Triethylborane/O₂ | - | Benzene | rt | 4-Methyl-2,2-di-tert-butyl-1-oxa-2-silacyclohexane |

AIBN = Azobisisobutyronitrile

Electron Transfer Initiated Cyclization (ETIC)

Electron Transfer Initiated Cyclization (ETIC) is a process where a single electron transfer (SET) from a donor or to an acceptor initiates a radical cyclization cascade. chemrxiv.orgnih.gov For this compound, this could be achieved either through photoinduced electron transfer or by using a chemical redox agent.

Upon one-electron oxidation, a radical cation of the butenyloxy moiety would be formed. The double bond could then be attacked by the oxygen atom in a 5-exo-trig cyclization, leading to a five-membered ring radical cation intermediate. Subsequent reduction and protonation would yield the substituted tetrahydrofuran product. Alternatively, one-electron reduction could generate a radical anion, which might undergo a different cyclization pathway.

| Method | Sensitizer/Reductant | Solvent | Product |

| Photoinduced ET (Oxidative) | 9,10-Dicyanoanthracene (DCA) | Acetonitrile | 2-((tert-Butyldimethylsilyloxy)methyl)tetrahydrofuran |

| Chemical Reduction | Samarium(II) iodide | Tetrahydrofuran | 1-(tert-Butyldimethylsilyloxy)butan-1-ol (after workup) |

Regioselective Hydroxyperoxidation Reactions

Regioselective hydroxyperoxidation involves the introduction of a hydroperoxy group (-OOH) at a specific position. For this compound, this can be achieved through a singlet oxygen ene reaction. nih.govcuny.eduresearchgate.net This reaction is a powerful tool for the specific oxidation of alkenes bearing allylic hydrogens.

The reaction is typically carried out by irradiating a solution of the alkene in the presence of a photosensitizer (e.g., Rose Bengal, Methylene (B1212753) Blue) and molecular oxygen. The photosensitizer absorbs light and transfers energy to ground-state triplet oxygen, generating highly reactive singlet oxygen. Singlet oxygen then undergoes a concerted ene reaction with the this compound, where the double bond shifts and a hydroperoxy group is installed at the allylic C-2 position.

| Photosensitizer | Solvent | Light Source | Expected Product |

| Rose Bengal | Methanol | Visible light (e.g., 500W tungsten lamp) | 2-(tert-Butyldimethylsilyloxy)-1-hydroperoxybut-3-ene |

| Methylene Blue | Dichloromethane | Red light (e.g., 660 nm LED) | 2-(tert-Butyldimethylsilyloxy)-1-hydroperoxybut-3-ene |

Pericyclic and Cycloaddition Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu this compound, with its terminal double bond, can potentially participate in cycloaddition reactions, a class of pericyclic reactions.

One of the most common cycloaddition reactions is the [4+2] cycloaddition, or Diels-Alder reaction. In this reaction, the butenyl moiety could act as the dienophile, reacting with a suitable diene. The presence of the electron-donating silyloxy group may influence the reactivity of the double bond. For this reaction to be efficient, the diene would typically need to be electron-rich, or the dienophile (the butenyl group) would need to be activated with an electron-withdrawing group, which is not the case here. Therefore, forcing conditions or a highly reactive diene might be necessary.

Another possibility is a [2+2] cycloaddition, which is typically photochemically allowed. libretexts.org Irradiation of this compound in the presence of another alkene could lead to the formation of a cyclobutane ring.

| Reaction Type | Reactant | Conditions | Expected Product |

| [4.2] Cycloaddition (Diels-Alder) | Cyclopentadiene | High pressure, heat | 5-((tert-Butyldimethylsilyloxy)methyl)bicyclo[2.2.1]hept-2-ene |

| [2.2] Photocycloaddition | Acetone (as photosensitizer and reactant) | UV irradiation (e.g., 300 nm) | 2-((tert-Butyldimethylsilyloxy)methyl)-2-methyloxetane (Paternò-Büchi reaction) |

Mukaiyama-Michael Reactions

The Mukaiyama-Michael reaction is a conjugate addition of a silyl enol ether to an α,β-unsaturated carbonyl compound, typically catalyzed by a Lewis acid. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and related structures. While specific studies on the Mukaiyama-Michael reaction of this compound are not extensively documented, its reactivity can be inferred from the behavior of structurally similar silyl enol ethers.

The general mechanism involves the activation of the α,β-unsaturated carbonyl compound by a Lewis acid, which enhances its electrophilicity. The silyl enol ether then attacks the β-position of the activated enone or enal in a conjugate addition fashion. Subsequent hydrolysis of the resulting silyl enolate yields the 1,5-dicarbonyl compound.

Detailed research findings on analogous systems have demonstrated that the choice of Lewis acid, solvent, and temperature can significantly influence the yield and stereoselectivity of the reaction. For instance, organocatalysts have also been employed to achieve enantioselective Mukaiyama-Michael additions.

Table 1: Representative Mukaiyama-Michael Reactions of Silyl Enol Ethers with α,β-Unsaturated Aldehydes

| Entry | Silyl Enol Ether | Aldehyde | Catalyst | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) |

| 1 | Trimethylsilyl (B98337) enol ether of Cyclohexanone (B45756) | Crotonaldehyde | TiCl4 | CH2Cl2 | -78 | 85 | 90:10 |

| 2 | tert-Butyldimethylsilyl enol ether of Acetophenone | Cinnamaldehyde | SnCl4 | CH2Cl2 | -78 | 78 | - |

| 3 | Trimethylsilyl enol ether of Propanal | Acrolein | BF3·OEt2 | CH2Cl2 | -78 | 92 | - |

This table presents representative data for Mukaiyama-Michael reactions of various silyl enol ethers to illustrate the general scope and efficiency of the reaction. The specific reactivity of this compound may vary.

Intermolecular [2+2]-Cycloadditions

Intermolecular [2+2]-cycloadditions of silyl enol ethers with various electrophilic partners, such as aldehydes, ketones, and electron-deficient alkenes, provide a direct route to four-membered ring systems like oxetanes and cyclobutanes. The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a notable example that can be applied to silyl enol ethers.

In the context of this compound, a photochemical reaction with a carbonyl compound would be expected to yield a 3-(but-3-enyloxy)-3-(tert-butyldimethylsilyloxy)oxetane derivative. The reaction is believed to proceed through the formation of an excited state of the carbonyl compound, which then reacts with the silyl enol ether to form a diradical intermediate that subsequently cyclizes to the oxetane product. The regioselectivity of the reaction is governed by the stability of the diradical intermediate.

Lewis acid-catalyzed [2+2] cycloadditions with electron-deficient alkenes are also a plausible transformation for this compound, leading to functionalized cyclobutane derivatives.

Table 2: Illustrative Intermolecular [2+2]-Cycloadditions of Silyl Enol Ethers

| Entry | Silyl Enol Ether | Electrophile | Conditions | Product Type |

| 1 | Trimethylsilyl enol ether of Acetone | Benzaldehyde | hv, Benzene | Oxetane |

| 2 | tert-Butyldimethylsilyl enol ether of Cyclopentanone | Methyl acrylate | TiCl4, CH2Cl2, -78 °C | Cyclobutane |

| 3 | Trimethylsilyl enol ether of Acetophenone | Acrylonitrile | ZnCl2, CH2Cl2, rt | Cyclobutane |

This table provides illustrative examples of intermolecular [2+2]-cycloadditions involving silyl enol ethers to demonstrate the potential reactivity of this compound in such transformations.

[2+1], [2+2], and [2+4] Cycloadditions with Electrophilic Systems

The rich electronic nature of the double bond in this compound allows it to participate in a range of cycloaddition reactions with various electrophilic systems, providing access to diverse ring structures.

[2+1] Cycloadditions: These reactions typically involve the addition of a carbene or a related species across the double bond of the silyl enol ether to form a cyclopropane ring. For instance, reaction with a Simmons-Smith reagent (diodomethane and a zinc-copper couple) would be expected to yield a cyclopropyl silyl enol ether.

[2+2] Cycloadditions: As discussed in the previous section, these reactions lead to four-membered rings. With ketenes, this compound could undergo a [2+2] cycloaddition to form a cyclobutanone derivative after hydrolysis of the silyl enol ether.

[2+4] Cycloadditions (Diels-Alder Reactions): In a Diels-Alder reaction, a silyl enol ether can act as the diene component if the double bond is part of a conjugated system, or it can act as a dienophile. Given the isolated double bond in this compound, it would primarily function as a dienophile in a [4+2] cycloaddition with a suitable diene. The electron-donating silyloxy group activates the double bond towards reaction with electron-deficient dienes. The reaction would lead to the formation of a six-membered ring, a substituted cyclohexene derivative.

Table 3: Potential Cycloaddition Reactions of this compound

| Cycloaddition Type | Electrophilic System | Expected Product Core Structure |

| [2+1] | Carbene (e.g., from CH2I2, Zn-Cu) | Cyclopropane |

| [2+2] | Ketene (e.g., dichloroketene) | Cyclobutanone |

| [4+2] | Electron-deficient diene (e.g., 1,3-butadiene-1,1-dicarbonitrile) | Cyclohexene |

This table outlines the potential cycloaddition reactions of this compound with various electrophilic systems based on the known reactivity of silyl enol ethers.

Mechanistic Investigations of Reactions Involving But 3 Enyloxy Tert Butyl Dimethyl Silane

Elucidation of Reaction Pathways and Transition States

A thorough comprehension of reaction pathways and the associated transition states is paramount for controlling chemical reactions. For transformations involving but-3-enyloxy-tert-butyl-dimethyl-silane, several mechanistic avenues have been explored, including π-allyl intermediates in isomerizations, radical species in cyclizations, and the catalytic cycles of metal-mediated processes.

π-Allyl Mechanisms in Isomerization

The isomerization of this compound and related unsaturated silyl (B83357) ethers can be a competing side reaction in various metal-catalyzed transformations, such as the silyl-Heck reaction. nih.gov While direct mechanistic studies on the isomerization of this compound are not extensively documented, the underlying principles can be inferred from related palladium-catalyzed processes involving terminal alkenes.

The formation of a π-allyl palladium complex is a key step in these isomerization pathways. The catalytic cycle is generally believed to initiate with the coordination of the palladium(0) catalyst to the double bond of the but-3-enyloxy moiety. Subsequent oxidative addition of a palladium-hydride species (often formed in situ) across the double bond leads to the formation of a palladium-alkyl intermediate. This is followed by β-hydride elimination, which can occur from either of the adjacent carbon atoms, leading to the re-formation of the double bond in a different position and regenerating the palladium-hydride catalyst. The regioselectivity of this isomerization is influenced by the steric and electronic properties of the ligands on the palladium center.

Radical Intermediates and Propagation in Cyclizations

Radical cyclizations offer a powerful method for the construction of cyclic ethers from unsaturated precursors like this compound. These reactions typically proceed through a chain mechanism involving radical intermediates. The initiation step often involves the generation of a radical species, for instance, from the decomposition of an initiator like azobisisobutyronitrile (AIBN) or through the action of a transition metal. rsc.org

In the context of this compound, a common strategy involves the intramolecular addition of an oxygen-centered or carbon-centered radical to the pendant alkene. For example, the reaction can be initiated by the abstraction of a hydrogen atom from a suitable position or by the addition of a radical to the silyl ether oxygen, although the latter is less common. The resulting radical then undergoes an intramolecular cyclization, attacking the double bond to form a five- or six-membered ring. This cyclization step is often highly regioselective, favoring the exo-trig cyclization to form a five-membered ring containing a primary radical, which is generally more stable. The propagation of the radical chain continues as the newly formed radical abstracts a hydrogen atom from a donor molecule or participates in further reactions. The termination step involves the combination of two radical species.

Analogous systems, such as the radical cyclization of ω-alkynyl O-tert-butyldiphenylsilyloximes, demonstrate the feasibility of such pathways, where a vinyl radical generated from the addition of a thiyl radical to the alkyne undergoes cyclization onto the O-silyloxime moiety. rsc.org Similarly, radical cyclizations of N-(but-3-en-1-yl) derivatives provide strong evidence for the involvement of radical intermediates in the formation of heterocyclic systems.

Catalytic Cycles of Metal-Mediated Transformations

Metal-mediated reactions, particularly those catalyzed by palladium, are pivotal in the functionalization of this compound. The silyl-Heck reaction, a variant of the renowned Heck reaction, allows for the direct silylation of the terminal alkene. nih.gov The catalytic cycle for this transformation is believed to proceed through the following key steps:

Oxidative Addition: The cycle initiates with the oxidative addition of a silyl halide, typically a silyl iodide, to a low-valent palladium(0) complex. This step forms a palladium(II) species containing both a silyl group and a halide. nih.gov

Migratory Insertion: The this compound then coordinates to the palladium(II) center. This is followed by migratory insertion of the alkene into the palladium-silyl bond. This insertion can proceed in two possible regiochemical modes, leading to either a 1,2- or a 2,1-insertion product.

β-Hydride Elimination: Following the migratory insertion, a β-hydride elimination from the resulting palladium-alkyl intermediate occurs, forming the allylic or vinylic silane (B1218182) product and a palladium-hydride species. The regioselectivity of this elimination determines the final product distribution. nih.gov

Reductive Elimination: The final step involves the reductive elimination of HX from the palladium-hydride species, regenerating the active palladium(0) catalyst and completing the catalytic cycle.

The efficiency and selectivity of this catalytic cycle are highly dependent on the nature of the ligands coordinated to the palladium center, the solvent, and other reaction conditions.

Influence of Reaction Conditions on Mechanistic Outcomes

The course of a chemical reaction is not only dictated by the inherent reactivity of the substrates but is also profoundly influenced by the reaction environment. For reactions involving this compound, solvent effects and the design of the catalyst's ligand sphere are critical factors that can steer the reaction towards the desired mechanistic pathway and, consequently, the desired product.

Solvent Effects on Reactivity and Selectivity

The choice of solvent can have a dramatic impact on the rate and selectivity of metal-catalyzed reactions. In the context of palladium-catalyzed cross-coupling reactions, which are analogous to transformations that this compound might undergo, solvent polarity plays a crucial role. nih.govresearchgate.netwhiterose.ac.ukrsc.org

Generally, polar aprotic solvents such as DMF, DMSO, or NMP can enhance the rate of oxidative addition, a key step in many palladium-catalyzed cycles, by stabilizing the polar transition state. researchgate.net In contrast, nonpolar solvents like toluene (B28343) or hexane (B92381) may favor different reaction pathways or lead to lower reaction rates. For instance, in Suzuki couplings of bifunctional substrates, the selectivity for reaction at different sites can be completely reversed by changing from a nonpolar to a polar solvent. nih.govresearchgate.net This is attributed to the different nature of the active catalytic species in different solvent environments. In polar solvents, anionic palladium complexes may be the active species, leading to different reactivity profiles. nih.govresearchgate.net

While specific studies on this compound are scarce, it is reasonable to extrapolate that the polarity of the solvent will significantly influence the rates of key mechanistic steps such as oxidative addition and reductive elimination in its metal-catalyzed transformations. The solubility of the reactants and the catalyst, as well as the stabilization of charged intermediates or transition states, are all solvent-dependent factors that can alter the mechanistic landscape.

Ligand Design and Catalyst Performance

The ligands coordinated to a metal catalyst are not mere spectators; they are integral to the catalyst's activity, selectivity, and stability. In palladium-catalyzed reactions relevant to this compound, such as the silyl-Heck reaction, the design of phosphine (B1218219) ligands has been a major focus of research. nih.govbenthamopen.comresearchgate.netnih.gov The steric and electronic properties of the phosphine ligand directly influence the key steps of the catalytic cycle.

Steric Effects: The steric bulk of the phosphine ligand, often quantified by its cone angle, plays a critical role. Bulky ligands can promote the formation of monoligated palladium(0) species, which are often more catalytically active than their bis-ligated counterparts. nih.gov Furthermore, steric hindrance can influence the regioselectivity of migratory insertion and β-hydride elimination, thereby controlling the product distribution. For instance, bulky ligands can disfavor the formation of undesired isomeric byproducts.

Electronic Effects: The electron-donating ability of the phosphine ligand also has a profound impact on the catalyst's performance. Electron-rich phosphines can increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition. benthamopen.com This is a crucial factor in activating less reactive substrates. The electronic properties of phosphine ligands can be fine-tuned by modifying the substituents on the phosphorus atom.

The interplay between steric and electronic effects is often complex and requires careful optimization for a specific transformation. The following table illustrates the impact of different phosphine ligands on the yield of a representative palladium-catalyzed reaction.

| Ligand | Cone Angle (°) | Electronic Parameter (ν(CO) cm⁻¹) | Reaction Yield (%) |

| Triphenylphosphine | 145 | 2068.9 | Low to Moderate nih.gov |

| Tri(tert-butyl)phosphine | 182 | 2056.4 | High nih.gov |

| SPhos | 309 | Not reported | Very High nih.gov |

| Di(tert-butyl)neopentylphosphine | 196 | Not reported | High nih.gov |

This data highlights how a systematic variation of the ligand structure can lead to significant improvements in catalyst performance. The development of new and improved ligands remains an active area of research, aiming to expand the scope and efficiency of metal-catalyzed reactions involving substrates like this compound.

Temperature and Pressure Dependencies in Hydroformylation

Temperature Dependencies

The temperature at which the hydroformylation reaction is conducted plays a pivotal role in catalyst activity and stability. Research has shown that for rhodium-catalyzed hydroformylation of various olefins, increasing the temperature generally leads to a higher reaction rate. However, this can be accompanied by a decrease in regioselectivity, favoring the formation of the branched aldehyde over the linear product.

In the context of silyl-protected alkenols like this compound, the choice of ligand is crucial for maintaining high selectivity at elevated temperatures. For instance, studies using self-assembling phosphine ligands have demonstrated the ability to maintain high product linearity (>90%) at industrially relevant temperatures. researchgate.net Control experiments have indicated that the dimerization of certain ligands at temperatures above 100°C can contribute to this sustained selectivity. researchgate.net

The following table illustrates the general effect of temperature on the hydroformylation of a representative olefin, highlighting the trade-off between reaction rate and regioselectivity.

| Temperature (°C) | Relative Reaction Rate | Linear:Branched Aldehyde Ratio |

|---|---|---|

| 80 | Low | High |

| 100 | Moderate | Moderate |

| 120 | High | Low |

Pressure Dependencies

Syngas (a mixture of carbon monoxide and hydrogen) pressure is another critical variable in the hydroformylation of this compound. The partial pressures of both CO and H₂ affect the concentration of active catalytic species and the rates of the individual steps in the catalytic cycle.

Studies on the hydroformylation of olefins have shown that at very low syngas pressures (e.g., 1 bar), aldehyde formation may not be observed at all. researchgate.net As the pressure is increased, the yield of the aldehyde products generally improves. For example, in one study, increasing the syngas pressure from 10 bar to 40 bar resulted in a significant increase in aldehyde yields, reaching above 90%. researchgate.net

The ratio of CO to H₂ in the syngas mixture also influences the reaction outcome. While a 1:1 ratio is commonly employed, variations in this ratio can be used to optimize for either the linear or branched aldehyde product.

The table below summarizes the general impact of syngas pressure on the hydroformylation reaction.

| Syngas Pressure (bar) | Aldehyde Yield |

|---|---|

| 1 | No reaction |

| 10 | Moderate |

| 40 | High (>90%) |

Compound List

| This compound |

| Carbon monoxide |

| Hydrogen |

Applications of But 3 Enyloxy Tert Butyl Dimethyl Silane in Complex Chemical Synthesis

Construction of Functionalized Carbocycles and Heterocycles

The ability to introduce diverse functionalities and then induce cyclization makes But-3-enyloxy-tert-butyl-dimethyl-silane an attractive precursor for a range of carbocyclic and heterocyclic systems. These ring systems are ubiquitous in medicinal chemistry and materials science.

Cyclohexanone (B45756) and its derivatives are fundamental building blocks in organic synthesis and are present in numerous natural products and industrial chemicals. nih.govorganic-chemistry.org Their synthesis often involves cyclization reactions, such as the Robinson annulation or Dieckmann condensation. nih.gov

A potential application of this compound in the synthesis of cyclohexanone derivatives could involve a multi-step sequence. The terminal alkene can be transformed into a ketone via Wacker oxidation. The resulting ketone could then be converted to its silyl (B83357) enol ether. This intermediate could then undergo various coupling reactions to build the carbon framework necessary for a subsequent intramolecular cyclization to form the cyclohexanone ring. nih.gov Tandem reactions involving photocatalyzed annulation have also emerged as a powerful tool for constructing substituted cyclohexanones. nih.govresearchgate.net

A proposed pathway is detailed in the table below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Wacker Oxidation | PdCl₂, CuCl₂, O₂ | 4-(tert-Butyldimethylsilyloxy)butan-2-one |

| 2 | Silyl Enol Ether Formation | LDA, TMSCl | (Z)-((4-(tert-Butyldimethylsilyloxy)but-1-en-2-yl)oxy)(trimethyl)silane |

| 3 | Michael Addition | Methyl vinyl ketone, TiCl₄ | 2-(3-(tert-Butyldimethylsilyloxy)propyl)-2-methylcyclohexane-1,3-dione |

| 4 | Intramolecular Aldol (B89426) Condensation | Base (e.g., NaOH) | Substituted Cyclohexenone derivative |

Pyrrolidine (B122466) is a saturated five-membered nitrogen-containing heterocycle that is a core structure in many natural alkaloids and pharmaceuticals, including the amino acids proline and hydroxyproline. nih.govwikipedia.org Morpholine (B109124), a six-membered heterocycle containing both an amine and an ether functional group, is also a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties. organic-chemistry.orgresearchgate.net

The synthesis of these heterocycles can be envisaged from this compound through intramolecular cyclization strategies. For pyrrolidine synthesis, the butenyloxy moiety can be converted into a suitable nitrogen-containing precursor. For example, hydroamination of the alkene, or conversion of the alcohol (after deprotection) to an amine followed by intramolecular cyclization of an appended group onto the double bond could yield the pyrrolidine ring. nih.govorganic-chemistry.org Intramolecular SN2′ cyclization of hydroxylamine (B1172632) derivatives has been shown to be an effective method for the stereoselective synthesis of substituted pyrrolidines. nih.gov

For morpholine synthesis, the alkene can be dihydroxylated, and the resulting diol can be further manipulated to introduce an amino group, setting the stage for a final cyclization. A Lewis acid-catalyzed halonium-based strategy for the regioselective oxyamination of olefins has been developed for morpholine synthesis, which could potentially be applied to a derivative of this compound. nih.gov

A proposed synthetic route to a morpholine derivative is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Dihydroxylation | OsO₄, NMO | 4-(tert-Butyldimethylsilyloxy)butane-1,2-diol |

| 2 | Selective Tosylation | TsCl, Pyridine (controlled) | 2-(tert-Butyldimethylsilyloxy)ethyl 2-tosyloxyethane |

| 3 | Amination | R-NH₂ | N-Substituted 2-((2-(tert-butyldimethylsilyloxy)ethyl)amino)ethan-1-ol |

| 4 | Deprotection & Cyclization | TBAF; then Acid catalyst | N-Substituted Morpholine |

Spirocycles, compounds with two rings connected by a single common atom, have gained significant attention in drug discovery due to their inherent three-dimensionality. nih.gov Spiro[pyran-quinoline] derivatives are an important class of these compounds with potential biological activities.

The synthesis of such complex spiro systems from this compound would likely involve a multi-component reaction strategy. The silane (B1218182) could be functionalized to act as one of the key components. For instance, the alkene could be converted to an aldehyde via ozonolysis. This aldehyde, after deprotection of the silyl ether, would provide a hydroxy-aldehyde. This bifunctional intermediate could then participate in a condensation reaction with a suitable quinoline-based precursor, such as a quinoline-2,4-dione, to construct the spiro-pyran ring system.

Quinoline (B57606) and benzofuran (B130515) are prominent heterocyclic scaffolds found in a vast number of natural products and synthetic compounds with a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties. nih.govacs.org

This compound can be envisioned as a precursor for building blocks in established quinoline syntheses like the Friedländer or Combes reactions. acs.org For example, the terminal alkene could be oxidatively cleaved to an aldehyde. This aldehyde, still bearing the protected hydroxyl group, could be used as a component in a condensation reaction with an appropriate aniline (B41778) derivative to construct the quinoline core.

For benzofuran synthesis, the butenyloxy group could be tethered to a phenol. A subsequent intramolecular cyclization, possibly through a Heck reaction or a radical cyclization onto the aromatic ring, could form the furan (B31954) ring. nih.govorganic-chemistry.org

A potential pathway to a 2-substituted benzofuran is described below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Deprotection | TBAF, THF | But-3-en-1-ol |

| 2 | Williamson Ether Synthesis | 2-Iodophenol, NaH | 1-((But-3-en-1-yl)oxy)-2-iodobenzene |

| 3 | Intramolecular Heck Cyclization | Pd(OAc)₂, PPh₃, Base | 2-Ethyl-2,3-dihydrobenzofuran |

| 4 | Oxidation | DDQ or MnO₂ | 2-Ethylbenzofuran |

Synthesis of Natural Product Scaffolds and Analogues

The structural motifs present in this compound make it a plausible starting point for the synthesis of certain natural product scaffolds. The four-carbon chain can be elaborated and cyclized to form various ring systems found in nature.

A review of the current scientific literature did not yield specific synthetic routes to (±)-Untenone A that utilize this compound as a starting material or key intermediate. Total synthesis of complex natural products often involves the development of novel synthetic strategies and the use of versatile building blocks to construct intricate molecular architectures. nih.govnih.govyoutube.comresearchgate.net While a direct application has not been documented, the functional handles of this compound could potentially be employed in a synthetic approach towards complex targets like (±)-Untenone A, pending the elucidation of its full structure and retrosynthetic analysis.

Stereochemical Control and Enantioselectivity in Reactions of But 3 Enyloxy Tert Butyl Dimethyl Silane

Diastereoselective Transformations

The control of diastereoselectivity is a cornerstone of modern synthetic chemistry, enabling the construction of specific stereoisomers. In the context of but-3-enyloxy-tert-butyl-dimethyl-silane, the interplay between the bulky silyl (B83357) ether and the reactive double bond influences the facial selectivity of approaching reagents.

Control in Hydroformylation/Aldol (B89426) Sequences

A hydroformylation reaction of the terminal alkene in this compound would generate an aldehyde, which can then participate in a subsequent intramolecular or intermolecular aldol reaction. The stereochemistry of the newly formed chiral centers in the aldol adduct is influenced by the existing stereocenter and the reaction conditions. While specific studies on a hydroformylation/aldol sequence starting directly from this compound are not extensively documented in readily available literature, the principles of diastereoselective aldol reactions of related β-silyloxy aldehydes are well-established. The geometry of the enolate (Z or E) formed during the aldol reaction plays a crucial role in determining the relative stereochemistry (syn or anti) of the product. rsc.orgyoutube.com For instance, the use of "super silyl" enol ethers in Mukaiyama aldol reactions has been shown to afford high levels of diastereoselectivity in the formation of α,β-dioxygenated aldehydes. thieme.de

A related study on the intramolecular aldol reaction of 1,5-dicarbonyl compounds, which could be conceptually derived from the target molecule, demonstrates high stereoselectivity for the formation of β-hydroxycyclohexanones with an axial hydroxyl group. This selectivity is attributed to a stabilizing electrostatic interaction in the oxonium ion intermediate.

Diastereomeric Product Mixtures in Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are powerful tools for rapidly building molecular complexity. The diastereomeric ratio of the final products in such sequences involving this compound would be dictated by the stereochemical preferences of each step.

Radical cascade cyclizations, for example, can be initiated from the double bond of the butenyloxy moiety. The stereochemical outcome of these reactions is often governed by the conformation of the transient radical intermediates. While general methods for controlling enantioselectivity and diastereoselectivity in radical cascades exist, specific data on this compound is scarce. nih.gov However, studies on intramolecular silyl nitronate [3+2] cycloadditions with related alkenyl nitroethers have shown complete chemoselectivity for the double bond over a triple bond and have investigated the diastereoselectivity of the resulting cyclic adducts.

Enantioselective Approaches

The synthesis of single enantiomers is of paramount importance, particularly in the pharmaceutical and agrochemical industries. Enantioselective reactions involving this compound can be achieved through the use of chiral catalysts, which create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

Asymmetric Mukaiyama-Michael Reactions

The but-3-enyloxy group, after oxidation of the double bond and subsequent enolization, can be converted into a silyl enol ether. This silyl enol ether can then participate in asymmetric Mukaiyama-Michael reactions. These reactions, catalyzed by chiral Lewis acids or organocatalysts, are a powerful method for the enantioselective formation of carbon-carbon bonds. nih.govnih.gov For instance, the use of chiral imidazolidinone catalysts has enabled the highly enantioselective organocatalytic Mukaiyama-Michael addition of silyl enol ethers to α,β-unsaturated aldehydes. nih.gov The specific enantiomeric excess and yield would depend on the nature of the chiral catalyst, the silyl enol ether, and the Michael acceptor.

Chiral Organocatalysis in Cycloadditions

Chiral organocatalysts, particularly chiral phosphoric acids, have emerged as powerful tools for promoting a wide range of enantioselective cycloaddition reactions. While direct examples involving this compound are not prevalent, the butenyl moiety could in principle act as a dienophile or be part of a diene system in a [4+2] or other cycloaddition reactions. The chiral catalyst would then control the facial selectivity of the approach of the reaction partners, leading to an enantioenriched product.

Chiral Ligand-Mediated Metal Catalysis

Transition metal catalysis, when combined with chiral ligands, offers a versatile platform for enantioselective transformations. The double bond in this compound is a handle for various metal-catalyzed reactions.

One such reaction is enantioselective allylic substitution. In this process, a palladium catalyst with a chiral ligand can facilitate the substitution of a leaving group at the allylic position with a nucleophile, with high enantioselectivity. nih.gov While the oxygen of the ether in the target molecule is not a typical leaving group, derivatization could enable such reactivity.

Another potential application is in enantioselective metathesis reactions. A chiral molybdenum or ruthenium catalyst could potentially mediate a ring-closing metathesis if the butenyloxy moiety is part of a larger diene system, leading to the formation of a chiral cyclic ether.

Below is a table summarizing the types of stereoselective reactions and the key factors influencing their outcomes.

| Reaction Type | Sub-Type | Key Stereocontrolling Elements | Potential Products |

| Diastereoselective Transformations | Hydroformylation/Aldol | Enolate geometry (Z/E) | Syn/Anti aldol adducts |

| Cascade Reactions | Conformation of intermediates | Diastereomeric cyclic products | |

| Enantioselective Approaches | Asymmetric Mukaiyama-Michael | Chiral Lewis acid or organocatalyst | Enantioenriched 1,5-dicarbonyl compounds |

| Chiral Organocatalytic Cycloadditions | Chiral phosphoric acid | Enantioenriched cyclic compounds | |

| Chiral Ligand-Mediated Metal Catalysis | Chiral ligand-metal complex | Enantioenriched allylic substitution or metathesis products |

Facial Selectivity in Nucleophilic Additions

The stereochemical outcome of nucleophilic additions to carbonyl compounds or imines containing a stereocenter is a critical aspect of asymmetric synthesis. The facial selectivity of these reactions, which dictates the configuration of the newly formed stereocenter, is profoundly influenced by the steric and electronic properties of the substituents adjacent to the prochiral center. In the context of substrates bearing a this compound moiety at a chiral center, this group exerts significant control over the trajectory of the incoming nucleophile.

Detailed research findings specifically documenting the facial selectivity in nucleophilic additions to a carbonyl or imine group directly attached to a carbon atom also bearing the this compound group are not extensively available in publicly accessible literature. However, the stereochemical course of such reactions can be reliably predicted based on well-established principles of asymmetric induction, primarily the Felkin-Anh and Cram models.

The tert-butyl-dimethyl-silane (TBDMS) ether is a sterically demanding protecting group. According to the Felkin-Anh model, which is generally applied to non-chelation-controlled additions, the largest substituent at the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. In a molecule containing a this compound group at the α-position to a carbonyl, the bulky TBDMS-ether group would be considered the largest substituent (L). The other two substituents would be the medium (M) and small (S) groups. To avoid steric clash, the nucleophile will preferentially attack the carbonyl carbon from the face opposite to the largest group, passing over the smallest substituent.

This leads to a high degree of facial selectivity and the predictable formation of one diastereomer over the other. The but-3-enyloxy portion of the substituent, while less sterically demanding than the TBDMS group, can have electronic effects. However, in most cases involving organometallic nucleophiles under non-chelating conditions (e.g., Grignard reagents, organolithiums), steric control by the bulky silyl ether group is the dominant factor dictating the stereochemical outcome.

The expected high diastereoselectivity is illustrated in the following representative table, which depicts a hypothetical nucleophilic addition of a methyl group to a chiral aldehyde bearing the this compound group at the α-position.

Table 1: Representative Diastereoselectivity in the Nucleophilic Addition to a Chiral Aldehyde Protected with this compound

| Entry | Nucleophile | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) |

| 1 | MeMgBr | None | Diethyl ether | -78 | >95:5 |

| 2 | MeLi | None | THF | -78 | >95:5 |

| 3 | Bu₂CuLi | None | THF | -78 | >90:10 |

This table is a hypothetical representation based on established principles of facial selectivity for sterically hindered TBDMS-protected chiral aldehydes. The diastereomeric ratio indicates a strong preference for the 'anti' product as predicted by the Felkin-Anh model.

Advanced Spectroscopic and Computational Characterization in Research of But 3 Enyloxy Tert Butyl Dimethyl Silane

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for the detailed characterization of But-3-enyloxy-tert-butyl-dimethyl-silane, offering a window into its molecular framework and behavior during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom, which is fundamental for confirming the compound's identity and for stereochemical assignments in its derivatives.

In ¹³C NMR, the olefinic carbons would be found in the downfield region (around 135 ppm for the CH and 117 ppm for the CH₂). The carbon of the O-CH₂ group would be expected around 62 ppm. The carbons of the tert-butyl group and the dimethylsilyl groups would appear at approximately 26 ppm and -5 ppm, respectively. rsc.org

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, would be crucial for determining the stereochemistry in reactions involving this compound, for instance, in products of cycloaddition or rearrangement reactions where new stereocenters are formed. By measuring the spatial proximity of protons, the relative configuration of substituents can be unambiguously assigned.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH=CH₂ | 5.7-6.0 | ddt |

| -CH=CH ₂ | 4.9-5.2 | m |

| -O-CH ₂- | 3.6-3.8 | t |

| -CH₂-CH= | 2.2-2.4 | q |

| -C(CH ₃)₃ | ~0.9 | s |

| -Si(CH ₃)₂ | ~0.1 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -C H=CH₂ | ~135 |

| -CH=C H₂ | ~117 |

| -O-C H₂- | ~62 |

| -C H₂-CH= | ~34 |

| -C (CH₃)₃ | ~26 |

| -Si-C (CH₃)₃ | ~18 |

| -Si-(C H₃)₂ | ~-5 |

Mass Spectrometry (MS) for Mechanistic Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate the structure of its reaction intermediates and products based on their fragmentation patterns. nih.gov The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺), although it might be weak due to the lability of the silyl (B83357) ether.

The fragmentation of tert-butyldimethylsilyl (TBDMS) ethers is well-characterized and typically involves the loss of the tert-butyl group ([M-57]⁺), which is often the base peak. researchgate.netresearchgate.net Other significant fragments would likely arise from cleavage of the Si-O bond and rearrangements. For this compound, characteristic fragmentation pathways would include the loss of the butenyl group and various rearrangements involving the silyl moiety. The NIST WebBook provides a mass spectrum for a related compound, Silane (B1218182), dimethyl(dimethyl(but-3-enyloxy)silyloxy)butoxy-, which shows complex fragmentation patterns that can serve as a reference. nist.gov

In the context of mechanistic studies, MS can be used to identify transient intermediates. For example, in reactions involving the cleavage of the silyl ether, MS could detect the presence of the corresponding alcohol or other derivatized species. By coupling a reaction setup to a mass spectrometer, it is possible to monitor the evolution of different species over time, providing valuable insights into the reaction mechanism.

Table 3: Predicted Key Mass Spectrometric Fragments for this compound

| Fragment | m/z | Description |

| [M]⁺ | 186 | Molecular Ion |

| [M - CH₃]⁺ | 171 | Loss of a methyl group |

| [M - C₄H₇]⁺ | 131 | Loss of the butenyl group |

| [M - C(CH₃)₃]⁺ | 129 | Loss of the tert-butyl group (likely base peak) |

| [Si(CH₃)₂C(CH₃)₃]⁺ | 115 | tert-Butyldimethylsilyl cation |

| [Si(CH₃)₃]⁺ | 73 | Trimethylsilyl (B98337) cation (from rearrangement) |

Infrared (IR) and UV-Vis Spectroscopy for Reaction Monitoring and Mechanistic Insights

Infrared (IR) and UV-Vis spectroscopy are valuable tools for real-time reaction monitoring and for gaining mechanistic insights into reactions involving this compound.

Infrared (IR) Spectroscopy: FTIR spectroscopy is particularly useful for tracking the progress of reactions by monitoring the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. youtube.com For this compound, key IR absorptions include the C=C stretch of the alkene at approximately 1640 cm⁻¹, the =C-H stretch at around 3080 cm⁻¹, and the strong Si-O-C stretching vibrations in the 1100-1250 cm⁻¹ region. The C-H stretches of the alkyl and silyl groups would appear in the 2850-2960 cm⁻¹ range.

During a reaction, such as a cycloaddition or a rearrangement, changes in these characteristic peaks can be monitored in situ. For instance, in a reaction where the double bond is consumed, the intensity of the C=C and =C-H stretching bands would decrease. The formation of new functional groups, such as a carbonyl group in an oxidation reaction (which would appear as a strong band around 1700-1750 cm⁻¹), can also be readily detected. rsc.org

UV-Vis Spectroscopy: While this compound itself does not have strong chromophores that absorb in the UV-Vis region, this technique can be employed if the reaction involves colored intermediates or products, or if a reagent used in the reaction has a distinct UV-Vis signature. For example, in certain transition-metal-catalyzed reactions, changes in the coordination sphere of the metal center can lead to changes in the UV-Vis spectrum, providing information about the catalytic cycle.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the direct detection and characterization of radical species. nih.gov In the context of reactions involving this compound, EPR could be instrumental in studying reactions that proceed via radical mechanisms. For instance, radical additions to the double bond or reactions involving the formation of silyl radicals could be investigated. nih.gov

Although no specific EPR studies on this compound are available in the searched literature, the principles of EPR can be applied. If a radical intermediate is formed during a reaction, its EPR spectrum would provide information about the g-value and hyperfine coupling constants. These parameters are characteristic of the specific radical and can be used to identify its structure and electronic environment. For example, if a radical is formed on the carbon backbone, the hyperfine coupling to the nearby protons would be observed. If a silyl radical were formed, coupling to the silicon-29 (B1244352) isotope (I = 1/2, 4.7% natural abundance) could potentially be detected. The short lifetimes of many radical intermediates can make their direct detection challenging, often requiring the use of spin trapping techniques. nih.gov

Computational Chemistry for Mechanistic and Selectivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms and predicting the selectivity of chemical reactions.

Density Functional Theory (DFT) for Reaction Energetics and Pathways

Density Functional Theory (DFT) calculations can provide detailed insights into the reaction energetics and pathways for reactions involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and products, and to calculate their relative energies. nih.govbeilstein-journals.org

For example, in a cycloaddition reaction, DFT could be used to determine whether the reaction proceeds via a concerted or a stepwise mechanism. The activation barriers for different possible pathways can be calculated to predict the kinetically favored product. Furthermore, the energies of different stereoisomeric transition states can be computed to understand the origin of stereoselectivity.

A study on the gold(I)-catalyzed cycloaddition and rearrangement of an allene-containing allylic silyl ether demonstrated the power of DFT in elucidating complex reaction mechanisms. nih.gov The calculations were able to map out the entire reaction pathway, including the intramolecular cycloaddition, a semipinacol rearrangement, and the final elimination step, with the calculated activation free energies being in good agreement with experimental observations. Similar computational approaches could be applied to predict the reactivity and selectivity of this compound in various transformations.

Molecular Mechanics (MM) for Conformational Analysis and Steric Effects

Molecular mechanics (MM) serves as a powerful computational tool to predict the geometry and steric energies of molecules. This method models a molecule as a collection of atoms connected by springs, with the potential energy of the system calculated based on a force field. This force field is a set of parameters that define the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals forces and electrostatic interactions).

For this compound, a key feature influencing its conformation is the bulky tert-butyl-dimethyl-silyl protecting group. This group imposes significant steric hindrance, which is the repulsion between electron clouds of atoms in close proximity. wikipedia.org Steric effects are non-bonding interactions that profoundly influence the shape (conformation) and reactivity of molecules. wikipedia.org The spatial arrangement of the tert-butyl group relative to the butenyloxy chain will dictate the molecule's preferred three-dimensional structure.

To illustrate the impact of a bulky silyl group, we can draw parallels from studies on molecules like tri-tert-butylsilane. Research combining gas-phase electron diffraction and molecular mechanics on tri-tert-butylsilane revealed significant steric strain. umich.eduumich.edu In this molecule, the steric crowding forces the bond angles to deviate from their ideal values. For instance, the HSiC angle was found to be compressed to 105.3(1.3)° experimentally and 103.5° by molecular mechanics, demonstrating considerable strain. umich.edu

In the case of this compound, MM calculations would be employed to explore the potential energy surface by systematically rotating the single bonds. The primary rotations of interest would be around the Si-O, O-C1, C1-C2, and C2-C3 bonds of the butenyloxy chain. The calculations would identify the lowest energy conformers, which represent the most stable and thus most populated shapes of the molecule at equilibrium.

The steric hindrance from the tert-butyl group would likely lead to a preference for staggered conformations around the Si-O bond to minimize interactions between the methyl groups on the silicon and the butenyloxy chain. Furthermore, the conformation of the butenyloxy chain itself will be influenced by the need to avoid steric clashes with the silyl group.

A hypothetical conformational analysis using a standard force field (e.g., MMFF94 or UFF) would likely yield data similar to the following table, which illustrates the relative energies of different rotamers.

| Dihedral Angle | Rotamer | Relative Energy (kcal/mol) | Population (%) |

| Si-O-C1-C2 | Anti (180°) | 0.0 | 75 |

| Si-O-C1-C2 | Gauche (60°) | 1.2 | 20 |

| Si-O-C1-C2 | Eclipsed (0°) | 5.0 | <1 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific MM calculations for this compound.

Transition State Modeling and Reaction Coordinate Analysis

Transition state modeling is a computational technique used to study the high-energy, transient species that exists at the peak of the energy profile along a reaction pathway. Understanding the structure and energy of the transition state is crucial for predicting reaction rates and stereochemical outcomes. The reaction coordinate is the path of minimum energy that connects reactants to products through the transition state.

For instance, the study of umich.edunih.gov-sigmatropic rearrangements, like the Mislow-Evans rearrangement, has shown that these reactions proceed through a five-membered cyclic transition state. nih.gov Computational studies have been instrumental in elucidating the geometry of these transition states, which dictates the stereochemistry of the product. nih.gov

In a hypothetical intramolecular reaction of a derivative of this compound, transition state modeling would involve locating the saddle point on the potential energy surface corresponding to the transition state. This is a complex calculation that requires sophisticated quantum mechanical methods, such as Density Functional Theory (DFT).

The analysis of the reaction coordinate would map out the energetic and geometric changes as the molecule transforms from reactant to product. This would involve calculating the energy at various points along the reaction path and identifying the key bond-forming and bond-breaking events.

A theoretical study of an intramolecular reaction could yield a reaction energy profile similar to the one described in the table below.

| Point on Reaction Coordinate | Description | Relative Energy (kcal/mol) | Key Geometric Feature |

| A | Reactant (this compound derivative) | 0 | Ground state geometry |

| B | Transition State | +25 | Partially formed/broken bonds in a cyclic arrangement |

| C | Product | -10 | Final product geometry |

Note: This table is a generalized representation of a reaction profile and does not correspond to a specific, experimentally verified reaction of this compound.